4,7-Difluoroindan-1-one

Übersicht

Beschreibung

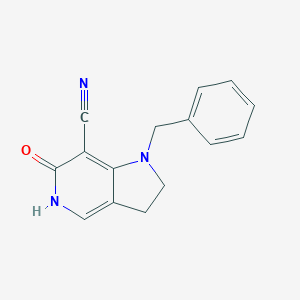

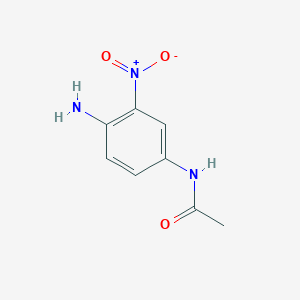

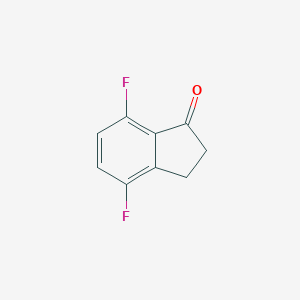

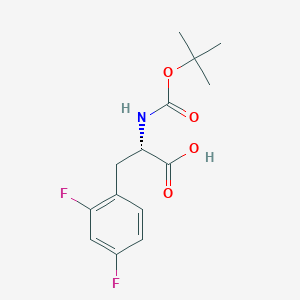

4,7-Difluoroindan-1-one is a chemical compound with the molecular formula C9H6F2O . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of 4,7-Difluoroindan-1-one consists of nine carbon atoms, six hydrogen atoms, two fluorine atoms, and one oxygen atom . The InChI code for this compound is 1S/C9H6F2O/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3H,1,4H2 .

Physical And Chemical Properties Analysis

The predicted boiling point of 4,7-Difluoroindan-1-one is 254.7±40.0 °C and its predicted density is 1.362±0.06 g/cm3 . It is recommended to be stored in a sealed container in a dry room .

Wissenschaftliche Forschungsanwendungen

Liquid Crystal Improvement for LCD-TV Application

- The synthesis of materials based on the 1,1,6,7-tetrafluoroindane skeleton, a relative of 4,7-Difluoroindan-1-one, has been explored for improving liquid crystals in flat panel LCD-TVs. These materials demonstrate enhanced properties over currently used liquid crystals in these devices (Bremer & Lietzau, 2005).

Reactions and Transformations in Chemical Synthesis

- Perfluoroindan-1-one, closely related to 4,7-Difluoroindan-1-one, undergoes various chemical transformations, including reactions with SiO2/SbF5, leading to different compounds like 3-hydroxy-perfluoro-3-methylphthalide and perfluoro-2-ethylbenzoic acid. These transformations are significant in the context of fluorine chemistry (Zonov, Karpov, & Platonov, 2005).

Synthesis of Fluorinated Isoquinolines

- A study on the synthesis of 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and 4,4-difluorotetrahydroisoquinolines, which involves a silver-catalyzed intramolecular aminofluorination of alkyne, provides an efficient way to synthesize various fluorinated isoquinolines. This process is relevant to the broader context of fluorine chemistry and the synthesis of fluorinated organic compounds (Liu, Wu, Chen, & Liu, 2013).

Electrolyte Additives in Lithium Ion Batteries

- Research involving 1,1-difluoro-1-alkenes, which are structurally similar to 4,7-Difluoroindan-1-one, has found applications as electrolyte additives in high-charge-voltage lithium-ion batteries. This research aims to induce favorable solid electrolyte interphase (SEI) formation, an essential aspect of battery chemistry and performance (Kubota, Ihara, Katayama, Nakai, & Ichikawa, 2012).

In Luminescent Sensors

- A study on chiral interpenetrating 3d-4f metal-organic frameworks (MOFs) has highlighted their use in luminescent sensing. Although not directly involving 4,7-Difluoroindan-1-one, this research is part of the broader field of fluorine chemistry and its applications in luminescent materials (Wu, Dong, Ni, Zhang, Cui, & Zhao, 2015).

In Fluorinated Tetrathiafulvalenes

- The synthesis of fluorinated tetrathiafulvalenes, which involves the synthesis of fluorinated heterocycles, indicates the utility of fluorine chemistry in the creation of compounds with accessible oxidation potentials. This synthesis is relevant to the broader context of fluorinated compounds like 4,7-Difluoroindan-1-one (Dautel & Fourmigue, 2000).

In Selective Difluoromethylation and Monofluoromethylation Reactions

- Research on selective di- and monofluoromethylation methods, which includes the synthesis of CF2H- and CH2F-containing compounds, is part of the broader field of fluorine chemistry. This area of research has significant implications for pharmaceutical and agrochemical industries (Hu, Zhang, & Wang, 2009).

In Electronic Circular Dichroism

- Studies on electronic circular dichroism in the 4f-4f transitions of cesium tetrakis complexes suggest applications in chiroptical spectroscopy, an area indirectly related to the broader field of fluorine chemistry and compounds like 4,7-Difluoroindan-1-one (Shirotani, Sato, Yamanari, & Kaizaki, 2012).

In Carbonylation of Polyfluorinated Compounds

- The carbonylation of polyfluorinated indans under the action of CO/SbF5 has been studied, showcasing the chemical reactivity and transformations of fluorinated compounds, which is relevant to the synthesis and applications of compounds like 4,7-Difluoroindan-1-one (Zonov, Karpov, Mezhenkova, & Platonov, 2018).

In Synthesis of Highly-Fluorinated Polyimides

- Research on the synthesis of highly-fluorinated colorless polyimides derived from perfluoro-biphenyl groups, which is related to fluorine chemistry, demonstrates the significance of fluorine in enhancing material properties like thermal stability and optical transparency. This is indirectly related to the broader context of compounds like 4,7-Difluoroindan-1-one (Yeo, Goh, Ku, & You, 2015).

Safety And Hazards

The safety information available indicates that 4,7-Difluoroindan-1-one may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Eigenschaften

IUPAC Name |

4,7-difluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWBFTTYYGUTNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C=CC(=C21)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343166 | |

| Record name | 4,7-DIFLUOROINDAN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-Difluoroindan-1-one | |

CAS RN |

130408-16-1 | |

| Record name | 4,7-Difluoro-2,3-dihydro-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130408-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-DIFLUOROINDAN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-difluoro-2,3-dihydro-1H-inden-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

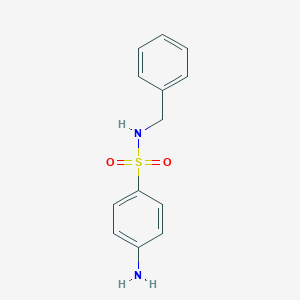

![[(2R)-piperidin-2-yl]methanamine](/img/structure/B171016.png)